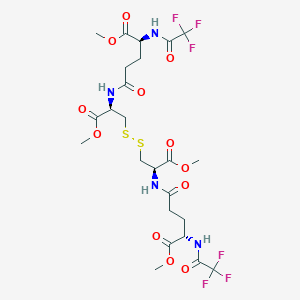![molecular formula C28H16N2O4 B13791430 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 9-position, with four aldehyde groups attached at the 3, 3’, 6, and 6’ positions. This structure imparts unique electronic and photophysical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 9,9’-bicarbazole, which is then subjected to formylation reactions to introduce the aldehyde groups at the desired positions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent or by employing the Duff reaction, which involves the use of hexamethylenetetramine and formic acid .
Industrial Production Methods
Industrial production of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid.
Reduction: [9,9’-Bicarbazole]-3,3’,6,6’-tetrahydroxy compound.
Substitution: Various substituted bicarbazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which can further undergo cyclization or other reactions. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in optoelectronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Bicarbazole: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of aldehyde groups, leading to different reactivity and applications.
Uniqueness
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is unique due to the presence of four reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structure also imparts distinct electronic properties, making it valuable in the development of advanced materials and devices .
Propriétés
Formule moléculaire |
C28H16N2O4 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
9-(3,6-diformylcarbazol-9-yl)carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C28H16N2O4/c31-13-17-1-5-25-21(9-17)22-10-18(14-32)2-6-26(22)29(25)30-27-7-3-19(15-33)11-23(27)24-12-20(16-34)4-8-28(24)30/h1-16H |
Clé InChI |
NJXQXGNXGOFBAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=O)C3=C(N2N4C5=C(C=C(C=C5)C=O)C6=C4C=CC(=C6)C=O)C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


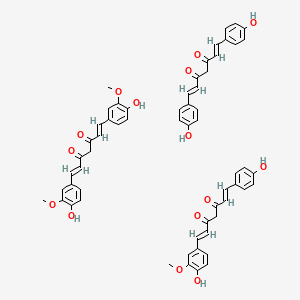
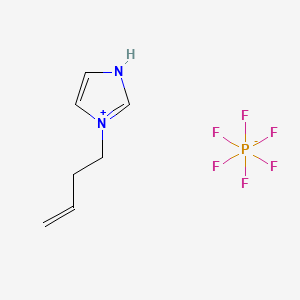

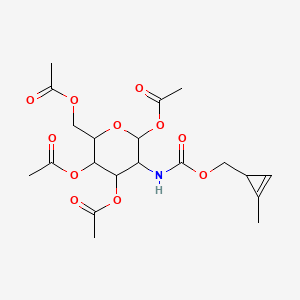
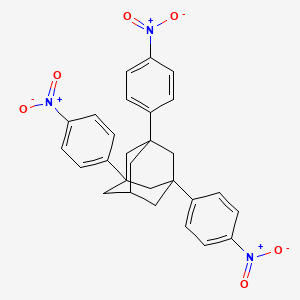
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
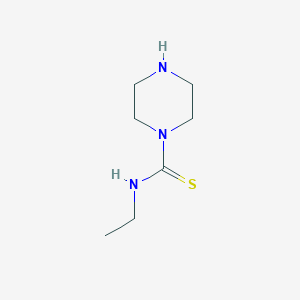
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

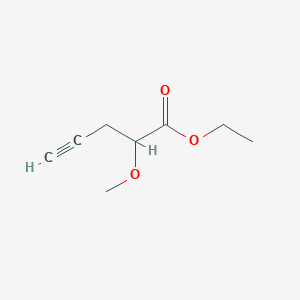
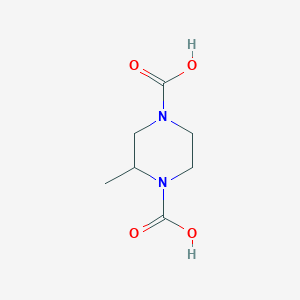
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
